1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one typically involves the condensation of imidazole with a suitable ketone precursor. One common method involves the reaction of imidazole with 4,4-dimethyl-1-phenylpentan-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and optimized reaction conditions ensures consistency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted imidazole derivatives .
Scientific Research Applications
1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Phenyl-1H-imidazole
- 4-(1H-Imidazol-1-yl)benzaldehyde
- 1-(4-Methoxyphenyl)-1H-imidazole
Comparison: 1-(1H-Imidazol-1-yl)-4,4-dimethyl-1-phenylpentan-3-one stands out due to its unique structural features, such as the presence of the 4,4-dimethylpentan-3-one moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
67565-05-3 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-imidazol-1-yl-4,4-dimethyl-1-phenylpentan-3-one |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)15(19)11-14(18-10-9-17-12-18)13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3 |
InChI Key |
LYNKVJIERCRMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.